- Design, Generation, and Synthetic Application of Borylzincate: Borylation of Aryl Halides and Borylzincation of Benzynes/Terminal Alkyne, Journal of the American Chemical Society, 2013, 135(50), 18730-18733
Cas no 936618-92-7 (3-Fluorophenylboronic acid pinacol ester)
936618-92-7 structure
Product Name:3-Fluorophenylboronic acid pinacol ester
CAS No:936618-92-7
MF:C12H16BFO2
MW:222.063647270203
MDL:MFCD18375236
CID:1056272
PubChem ID:57193946
Update Time:2024-10-26
3-Fluorophenylboronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-Fluorophenylboronic Acid Pinacol Ester
- AMTB616
- VWBPPYBBVMPZOZ-UHFFFAOYSA-N
- 1,3,2-Dioxaborolane, 2-(3-fluorophenyl)-4,4,5,5-tetramethyl-
- 3-FluorophenylboronicAcidPinacolEster
- SY007221
- AK142328
- (3-FLUOROPHENYL)BORONIC ACID PINACOL ESTER
- 2-(3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- 3-Fluorophenylboronic acid pinacol ester
-
- MDL: MFCD18375236
- Inchi: 1S/C12H16BFO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,1-4H3
- InChI Key: VWBPPYBBVMPZOZ-UHFFFAOYSA-N
- SMILES: FC1C=C(B2OC(C)(C)C(C)(C)O2)C=CC=1
Computed Properties
- Exact Mass: 222.12300
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 252
- Topological Polar Surface Area: 18.5
Experimental Properties
- PSA: 18.46000
- LogP: 2.12490
3-Fluorophenylboronic acid pinacol ester Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
3-Fluorophenylboronic acid pinacol ester Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
3-Fluorophenylboronic acid pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188404-1g |
3-Fluorophenylboronic acid pinacol ester |
936618-92-7 | 97% | 1g |
¥70.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188404-5g |
3-Fluorophenylboronic acid pinacol ester |
936618-92-7 | 97% | 5g |
¥276.90 | 2023-09-02 | |
| Chemenu | CM134672-5g |
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
936618-92-7 | 95+% | 5g |
$88 | 2021-08-05 | |
| Chemenu | CM134672-10g |
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
936618-92-7 | 95+% | 10g |
$148 | 2021-08-05 | |
| Chemenu | CM134672-25g |
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
936618-92-7 | 95+% | 25g |
$292 | 2021-08-05 | |
| ChemScence | CS-0130328-5g |
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
936618-92-7 | ≥97.0% | 5g |
$58.0 | 2022-04-26 | |
| ChemScence | CS-0130328-10g |
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
936618-92-7 | ≥97.0% | 10g |
$101.0 | 2022-04-26 | |
| ChemScence | CS-0130328-25g |
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
936618-92-7 | ≥97.0% | 25g |
$221.0 | 2022-04-26 | |
| Matrix Scientific | 102292-500mg |
3-Fluorophenylboronic acid pinacol ester, >95% |
936618-92-7 | >95% | 500mg |
$62.00 | 2023-09-10 | |
| Matrix Scientific | 102292-1g |
3-Fluorophenylboronic acid pinacol ester, >95% |
936618-92-7 | >95% | 1g |
$83.00 | 2023-09-10 |
3-Fluorophenylboronic acid pinacol ester Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Diethylzinc Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, rt
1.2 rt → 75 °C; 24 h, 75 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 rt → 75 °C; 24 h, 75 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 48 h
Reference
- Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds, Journal of the American Chemical Society, 2020, 142(3), 1603-1613
Production Method 3
Reaction Conditions
1.1 Reagents: Sodium oxalate , Tripotassium phosphate Catalysts: 4-Cyanopyridine , 2,4,5-Tri-9H-carbazol-9-yl-6-(ethylphenylamino)-1,3-benzenedicarbonitrile Solvents: Acetonitrile ; 24 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; rt
Reference
- Unveiling Extreme Photoreduction Potentials of Donor-Acceptor Cyanoarenes to Access Aryl Radicals from Aryl Chlorides, Journal of the American Chemical Society, 2021, 143(33), 13266-13273
Production Method 4
Reaction Conditions
1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Ferrocene Solvents: Acetonitrile ; 2.5 h, rt
1.2 Reagents: Methanol ; 0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
1.2 Reagents: Methanol ; 0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
Reference
- Iron-Catalyzed Borylation of Arenediazonium Salts to Give Access to Arylboron Derivatives via Aryl(amino)boranes at Room Temperature, Advanced Synthesis & Catalysis, 2013, 355(6), 1083-1088
Production Method 5
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 17 h, 100 °C
Reference
- Effect of conjugated small molecular electrolytes based on carbazole with N and F atoms for the automatic formation of electron transport layer in polymer solar cell, Synthetic Metals, 2021, 275,
Production Method 6
Reaction Conditions
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile
Reference
- Direct synthesis of arylboronic pinacol esters from arylamines, Organic Chemistry Frontiers, 2014, 1(4), 422-425
Production Method 7
Reaction Conditions
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ; 2 h, 80 °C
Reference
- Synthesis of Pinacol Arylboronates from Aromatic Amines: A Metal-Free Transformation, Journal of Organic Chemistry, 2013, 78(5), 1923-1933
Production Method 8
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 48 h, 80 °C
Reference
- Group 4 Post-Metallocenes Supported by [OCH2N,C(σ-aryl)] Auxiliaries Bearing a Seven-Membered Metallacycle: Synthesis, Characterization, and Catalysts for Olefin Polymerization, Organometallics, 2019, 38(15), 2963-2971
Production Method 9
Reaction Conditions
1.1 Reagents: Cesium fluoride Catalysts: Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel , 1960399-43-2 Solvents: Mesitylene ; 6 h, 25 °C
Reference
Selective Photocatalytic C-F Borylation of Polyfluoroarenes by Rh/Ni Dual Catalysis Providing Valuable Fluorinated Arylboronate Esters
,
Journal of the American Chemical Society,
2018,
140(50),
17612-17623
Production Method 10
Reaction Conditions
1.1 Reagents: Sodium oxalate , 4-Cyanopyridine , Tripotassium phosphate Catalysts: 2,4,5-Tri-9H-carbazol-9-yl-6-(ethylphenylamino)-1,3-benzenedicarbonitrile Solvents: Acetonitrile ; 24 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water
Reference
- Unveiling extreme photoreduction potentials of donor-acceptor cyanoarenes to access aryl radicals from aryl chlorides, ChemRxiv, 2021, 1, 1-7
Production Method 11
Reaction Conditions
1.1 Reagents: Pyridine , Cesium fluoride Solvents: Dimethyl sulfoxide ; rt → 105 °C; 2 h, 105 °C
Reference
- Radical Metal-Free Borylation of Aryl Iodides, Synthesis, 2017, 49(21), 4759-4768
Production Method 12
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt → 45 °C
1.2 Solvents: Tetrahydrofuran ; 45 °C; 5 h, 45 °C
1.3 Solvents: Tetrahydrofuran ; 0 - 5 °C; 1 h, 0 - 5 °C; 5 °C → rt; 2 h, rt
1.4 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 45 °C; 5 h, 45 °C
1.3 Solvents: Tetrahydrofuran ; 0 - 5 °C; 1 h, 0 - 5 °C; 5 °C → rt; 2 h, rt
1.4 Reagents: Sodium chloride Solvents: Water
Reference
- Novel boronizing reagent pinacolyl dimethylamino-borate, and the preparation method and application thereof, China, , ,
Production Method 13
Reaction Conditions
1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Ferrocene Solvents: Acetonitrile ; 2.5 h, rt
1.2 Reagents: Methanol ; 0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
1.2 Reagents: Methanol ; 0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
Reference
- New process for preparing arylboranes, arylboronates and MIDA-borates by arylation of organoboron compounds with aryldiazonium salts, World Intellectual Property Organization, , ,
Production Method 14
Reaction Conditions
1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Ferrocene Solvents: Acetonitrile ; 2.5 h, rt
1.2 Reagents: Methanol ; 0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
1.2 Reagents: Methanol ; 0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
Reference
- New process for preparing arylboranes by arylation of organoboron compounds, European Patent Organization, , ,
Production Method 15
Reaction Conditions
1.1 Catalysts: Bis(dimethylamino)methane Solvents: Acetone , Acetonitrile , Water ; 15 min, -5 °C
Reference
- Efficient metal-free photochemical borylation of aryl halides under batch and continuous-flow conditions, Chemical Science, 2016, 7(6), 3676-3680
Production Method 16
Reaction Conditions
1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Titanocene dichloride Solvents: Acetonitrile ; 2 h, rt
1.2 Solvents: Methanol ; 0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
1.2 Solvents: Methanol ; 0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
Reference
- Borylation using group IV metallocene under mild conditions, Tetrahedron Letters, 2014, 55(10), 1702-1705
Production Method 17
Reaction Conditions
1.1 Reagents: Pyridine Solvents: Acetone , Water ; 12 h, rt
Reference
- Redox-Neutral Borylation of Aryl Sulfonium Salts via C-S Activation Enabled by Light, Organic Letters, 2019, 21(23), 9688-9692
Production Method 18
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Chloro[rel-(3aR,9aS)-1,3,3a,4,9,9a-hexahydro-1,3-bis(1-methylethyl)-4,9[1′,2′]-b… Solvents: tert-Butyl methyl ether ; 25 °C; 4 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Reference
- A Bicyclic N-Heterocyclic Carbene as a Bulky but Accessible Ligand: Application to the Copper-Catalyzed Borylations of Aryl Halides, Journal of Organic Chemistry, 2015, 80(19), 9671-9681
Production Method 19
Reaction Conditions
1.1 Reagents: Tripotassium phosphate , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: 1,4-Dioxane ; 24 h, 60 °C
Reference
- Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation, ACS Catalysis, 2022, 12(15), 8904-8910
Production Method 20
Reaction Conditions
1.1 Catalysts: Tetramethylammonium fluoride , Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel Solvents: Methylcyclopentane ; 15 h, 80 °C
Reference
- Preparing (Multi)Fluoroarenes as Building Blocks for Synthesis: Nickel-Catalyzed Borylation of Polyfluoroarenes via C-F Bond Cleavage, Journal of the American Chemical Society, 2016, 138(16), 5250-5253
Production Method 21
Reaction Conditions
1.1 Reagents: Silver phosphate Catalysts: Palladium chloride , X-Phos Solvents: Acetonitrile ; 17 h, 80 °C
Reference
- Synthesis of arylboronates via the Pd-catalyzed desulfitative coupling reaction of sodium arylsulfinates with bis(pinacolato)diboron, Tetrahedron Letters, 2021, 85,
3-Fluorophenylboronic acid pinacol ester Raw materials
- 1-Fluoro-3-iodobenzene
- 2,3-Dimethylbutane-2,3-diol
- sodium 3-fluorobenzenesulfinate
- 1,3,2-Dioxaborolan-2-amine, N,N,4,4,5,5-hexamethyl-
- Borate(1-),tetrafluoro-
- 1-Bromo-3-fluorobenzene
- Bis(pinacolato)diborane
- 3-Fluorophenol
- (3-Fluorophenyl)dimethylsulfonium
- Benzenediazonium, 3-fluoro-
3-Fluorophenylboronic acid pinacol ester Preparation Products
3-Fluorophenylboronic acid pinacol ester Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:936618-92-7)3-Fluorophenylboronic acid pinacol ester
Order Number:A859695
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:19
Price ($):204.0
Email:sales@amadischem.com
3-Fluorophenylboronic acid pinacol ester Related Literature
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:936618-92-7)3-Fluorophenylboronic acid pinacol ester
Purity:99%
Quantity:100g
Price ($):204.0